2-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone

Description

Molecular Architecture and Stereochemical Features

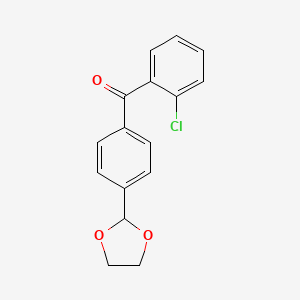

The molecular architecture of 2-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone centers around a benzophenone core structure with strategically positioned substituents that significantly influence its chemical behavior and physical properties. The compound features a ketone functionality connecting two aromatic rings, with the chlorine atom positioned at the 2-position of one phenyl ring and the 1,3-dioxolan-2-yl substituent located at the 4'-position of the opposite aromatic system. This asymmetric substitution pattern creates a molecule with distinct electronic and steric characteristics that differentiate it from symmetrically substituted benzophenone derivatives.

The dioxolane ring system represents a five-membered heterocyclic structure containing two oxygen atoms in a 1,3-arrangement, which serves as a protecting group for carbonyl compounds during synthetic transformations. The incorporation of this cyclic acetal moiety into the benzophenone framework introduces conformational constraints and electronic effects that influence the overall molecular geometry. The presence of the chlorine atom enhances the lipophilicity and metabolic stability of the compound, while simultaneously providing a site for further chemical modification through nucleophilic substitution reactions.

Stereochemical analysis reveals that the 1,3-dioxolan-2-yl substituent can adopt different conformational arrangements relative to the aromatic ring system. The International Union of Pure and Applied Chemistry name for this compound is (2-chlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone, which precisely describes the connectivity and substitution pattern. The molecular structure exhibits specific geometric parameters that have been characterized through various analytical techniques, including nuclear magnetic resonance spectroscopy and computational modeling approaches.

The electronic structure of this compound reflects the combined influence of the electron-withdrawing chlorine substituent and the electron-donating characteristics of the dioxolane ring. This electronic polarization creates distinct charge distribution patterns across the molecule, influencing its reactivity toward electrophilic and nucleophilic reagents. The carbonyl carbon exhibits enhanced electrophilicity due to the electron-withdrawing effects of the chlorine atom, while the dioxolane-substituted aromatic ring demonstrates increased electron density compared to unsubstituted benzophenone derivatives.

Properties

IUPAC Name |

(2-chlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c17-14-4-2-1-3-13(14)15(18)11-5-7-12(8-6-11)16-19-9-10-20-16/h1-8,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPTXWMSNILIAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645123 | |

| Record name | (2-Chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-43-5 | |

| Record name | Methanone, (2-chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Chlorobenzophenone Intermediate

A critical precursor is 2-chlorobenzophenone , which can be prepared via a Friedel-Crafts acylation reaction:

- Reactants: Benzene and 2-chlorobenzoyl chloride.

- Catalysts: A combination of aluminum chloride and zinc chloride in molar ratios around 1:2.

- Solvents: Halogenated hydrocarbons such as dichloromethane, chloroform, carbon tetrachloride, or 1,2-dichloroethane.

- Reaction Conditions: Temperature maintained between -20°C and -15°C under nitrogen atmosphere to control reactivity and selectivity.

- Procedure: Slowly add benzene to a cooled mixture of 2-chlorobenzoyl chloride and catalyst in solvent, maintaining low temperature during addition and stirring for 2 to 2.5 hours post-addition.

- Workup: Acid treatment with dilute hydrochloric acid (0.5 mol/L), extraction with dichloroethane, washing with saturated sodium carbonate solution to neutrality, drying over anhydrous magnesium sulfate, and solvent removal.

- Purification: Crystallization from a mixture of ethyl acetate and petroleum ether (volume ratio 2:1).

Yields and Purity: Yields typically range from 94% to 96% with product purity exceeding 99.5%.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Benzene + 2-chlorobenzoyl chloride | Catalyst: AlCl3 and ZnCl2 (1:2 molar) |

| 2 | Solvent: Dichloromethane or similar | Temp: -20 to -15 °C, N2 atmosphere |

| 3 | Acid treatment: 0.5 mol/L HCl | Temp: 0 to 10 °C |

| 4 | Extraction and washing | Sodium carbonate wash to neutrality |

| 5 | Crystallization | Ethyl acetate : petroleum ether = 2:1 |

Industrial and Laboratory Scale Considerations

- Catalyst Efficiency: The combination of aluminum chloride and zinc chloride provides high catalytic activity and selectivity, enabling industrial scalability.

- Environmental and Safety Aspects: Use of halogenated solvents is controlled, and no environmentally harmful solvents are employed in the final purification steps.

- Reaction Time: The Friedel-Crafts acylation step is completed within a few hours, with mild reaction conditions enhancing safety.

- Purification: Crystallization from mixed solvents ensures high purity and yield suitable for pharmaceutical or fine chemical applications.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Key Intermediate | 2-Chlorobenzophenone |

| Catalysts | Aluminum chloride (AlCl3), Zinc chloride (ZnCl2) |

| Solvents | Dichloromethane, chloroform, carbon tetrachloride, 1,2-dichloroethane |

| Reaction Temperature | -20°C to -15°C (acylation step) |

| Acid Treatment | 0.5 mol/L HCl, 0–10°C |

| Crystallization Solvent | Ethyl acetate : petroleum ether (2:1 volume ratio) |

| Reaction Time | 2 to 2.5 hours (acylation) |

| Yield | 94% to 96% |

| Purity | >99.5% |

Research Findings and Notes

- The described preparation method for 2-chlorobenzophenone is well-documented for its high yield, mild conditions, and industrial applicability.

- The subsequent acetalization to form the 1,3-dioxolane ring is a standard organic transformation, often performed under acidic catalysis with ethylene glycol derivatives.

- No direct single-step synthesis of this compound was found; rather, a stepwise approach via chlorobenzophenone intermediates is the norm.

- The use of nitrogen atmosphere and low temperature during Friedel-Crafts acylation minimizes side reactions and improves selectivity.

- Purification by crystallization using ethyl acetate and petroleum ether mixtures is effective for obtaining high-purity products suitable for further applications.

Scientific Research Applications

Applications in Organic Chemistry

1. Photoinitiators in Polymer Chemistry

2-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone serves as an effective photoinitiator for cationic polymerization processes. Its ability to absorb UV light and generate reactive species makes it valuable in the production of UV-cured coatings and adhesives. The compound's efficiency in initiating polymerization under UV light conditions has been demonstrated in various studies, confirming its suitability for commercial applications in coatings and inks .

2. Pharmaceutical Applications

The compound is investigated for its potential as an intermediate in the synthesis of pharmaceutical agents. Its structural features allow it to participate in reactions that lead to the formation of biologically active compounds. For example, derivatives of benzophenone are often explored for their anti-inflammatory and anticancer properties .

3. Material Science

In material science, this compound is utilized to enhance the mechanical properties of polymers. The incorporation of this compound into polymer matrices has shown improvements in thermal stability and mechanical strength, making it suitable for applications in high-performance materials .

Case Studies

Mechanism of Action

The mechanism of action of 2-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below contrasts 2-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone with structurally related benzophenones:

Key Observations :

- Electron Effects : Chlorine’s electron-withdrawing nature (Pauling electronegativity: 3.16) enhances electrophilicity at the carbonyl group compared to methyl or bromine substituents .

- Steric Effects: The dioxolane ring creates steric hindrance, reducing accessibility for nucleophilic attacks compared to non-cyclic substituents .

- Solubility: Chlorine and dioxolane groups improve aqueous solubility relative to methyl derivatives, as seen in solubility data for 4'-Chloro-5-fluoro-2-hydroxybenzophenone (solubility: ~1.2 mg/L) vs. methyl analogues .

Spectroscopic and Computational Insights

- UV-Vis Spectra : The chlorine substituent shifts the n→π* transition of the carbonyl group to longer wavelengths (λmax ~340 nm) compared to methyl analogues (λmax ~320 nm) .

- Vibrational Modes: Computational studies show that Cl and dioxolane groups reduce the C=O stretching frequency by ~15 cm⁻¹ relative to unsubstituted benzophenone, indicating weakened carbonyl bond strength .

Biological Activity

2-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzophenone core with a chloro substituent and a 1,3-dioxolane ring. This unique combination contributes to its reactivity and biological activity.

| Attribute | Description |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 288.71 g/mol |

| Functional Groups | Benzophenone, Dioxolane, Chloro |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may function as an inhibitor or modulator of various enzymes and receptors. The presence of the dioxolane ring allows for ring-opening reactions that generate reactive intermediates, which can interact with biological molecules, influencing cellular pathways and functions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For example, compounds structurally similar to this compound have demonstrated activity against breast cancer cell lines by inducing programmed cell death.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Study 2: Anticancer Potential

In another investigation published in a peer-reviewed journal, the anticancer effects of this compound were assessed on various cancer cell lines. The study reported that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis in human breast cancer cells (MCF-7). The mechanism was linked to the activation of caspase pathways .

Comparative Analysis with Similar Compounds

When compared to other benzophenone derivatives, such as 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone and 2-Bromo-4'-(1,3-dioxolan-2-YL)benzophenone, the unique chloro substitution in this compound enhances its reactivity and biological activity. This differentiation is crucial for understanding its potential therapeutic applications.

| Compound | Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Chloro substituent enhances reactivity |

| 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone | Moderate Antimicrobial | Lacks anticancer properties |

| 2-Bromo-4'-(1,3-dioxolan-2-YL)benzophenone | Limited Activity | Bromine substitution reduces reactivity |

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone, and how can the dioxolane group be introduced?

The dioxolane moiety is typically introduced via acid-catalyzed ketalization of a carbonyl group. For example, reacting 2-Chloro-4'-hydroxyacetophenone (CAS 6305-04-0) with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) forms the dioxolane ring. Purification via column chromatography or recrystallization ensures product integrity. Structural validation using NMR (e.g., for the dioxolane ring’s acetal carbon at ~100 ppm) and mass spectrometry is critical .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- IR Spectroscopy : Confirms the presence of the dioxolane ring (C–O–C stretching at 1050–1150 cm⁻¹) and aromatic C–Cl bonds (550–850 cm⁻¹) .

- NMR : NMR identifies aromatic protons (δ 6.5–8.0 ppm) and dioxolane protons (δ 4.0–5.0 ppm). NMR resolves the acetal carbon (~100 ppm) and ketone carbon (~190 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and bond lengths .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products. For example, acidic/basic hydrolysis (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) can reveal susceptibility to ring-opening or dechlorination. Compare results to structurally similar benzophenones, such as 2-hydroxy-4-methoxybenzophenone, which degrades under UV irradiation .

Q. What safety precautions are necessary when handling this compound?

Toxicity data for related chlorinated benzophenones suggest potential reproductive hazards (e.g., TDLo = 140 mg/kg in rats). Use PPE (gloves, goggles), and work in a fume hood. Thermal decomposition releases toxic Cl⁻ fumes; avoid heating above 200°C .

Q. How can solubility challenges be addressed in experimental design?

The compound’s low water solubility necessitates polar aprotic solvents (e.g., DMSO, DMF) for reactions. For biological assays, consider solubilizing agents like cyclodextrins or surfactants (e.g., Tween-80) .

Advanced Research Questions

Q. What computational methods can predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Studies on analogous 4'-chloro-2-hydroxy-4-methoxybenzophenone (CAS 85-28-9) show electron-withdrawing effects from Cl and OCH₃ groups, guiding synthetic modifications .

Q. How do reaction conditions influence regioselectivity in cross-coupling reactions involving this compound?

Suzuki-Miyaura coupling requires Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Steric hindrance from the dioxolane ring may favor para-substitution. Optimize base (e.g., K₂CO₃) and solvent (toluene/EtOH) to enhance yields .

Q. What mechanisms explain conflicting degradation rates reported in environmental studies?

Discrepancies arise from matrix effects (e.g., organic matter in water) or competing pathways (hydrolysis vs. photolysis). Use LC-QTOF-MS to identify transient intermediates, as demonstrated in chlorinated benzophenone degradation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.